molecular formula C18H25N3O2S B8624113 3-Amino-2-benzyl-5-[(butylamino)methyl]benzene-1-sulfonamide CAS No. 62274-27-5

3-Amino-2-benzyl-5-[(butylamino)methyl]benzene-1-sulfonamide

Cat. No. B8624113
Key on ui cas rn: 62274-27-5
M. Wt: 347.5 g/mol
InChI Key: UKOHQQAGLLVUCK-UHFFFAOYSA-N
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Patent
US04247550

Procedure details

A mixture of 3-amino-4-benzyl-5-sulfamylbenzyl bromide hydrobromide (1.1 g; prepared as described in Example 61), n-butylamine (5.0 ml) and methanol (10 ml) is stirred at 22°-25° C. for 24 hours. The resulting solution is then diluted with water (20 ml) to precipitate crude (3-amino-4-benzyl-5-sulfamylbenzyl)-n-butylamine. After filtration and recrystallization from aqueous ethanol it is obtained with a melting point of 141°-143° C.
Name
3-amino-4-benzyl-5-sulfamylbenzyl bromide hydrobromide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6]Br.[CH2:22]([NH2:26])[CH2:23][CH2:24][CH3:25].CO>O>[NH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6][NH:26][CH2:22][CH2:23][CH2:24][CH3:25] |f:0.1|

Inputs

Step One
Name
3-amino-4-benzyl-5-sulfamylbenzyl bromide hydrobromide
Quantity
1.1 g
Type
reactant
Smiles
Br.NC=1C=C(CBr)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 22°-25° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate crude (3-amino-4-benzyl-5-sulfamylbenzyl)-n-butylamine
FILTRATION
Type
FILTRATION
Details
After filtration and recrystallization from aqueous ethanol it
CUSTOM
Type
CUSTOM
Details
is obtained with a melting point of 141°-143° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC=1C=C(CNCCCC)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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